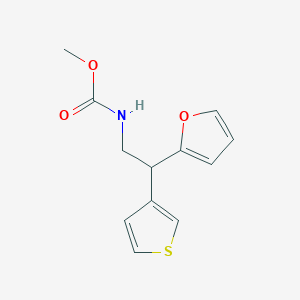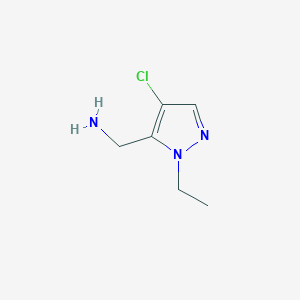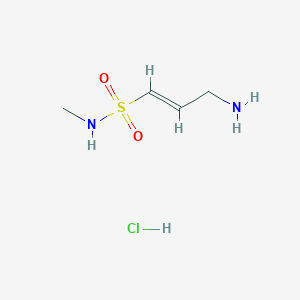![molecular formula C9H11N3O2 B2839707 4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338415-16-0](/img/structure/B2839707.png)
4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a nitrile group
Mechanism of Action
Target of Action
The compound 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as Trifloxystrobin , is primarily used as a fungicide. Its primary targets are various fungal pathogens that cause diseases in crops .
Mode of Action
Trifloxystrobin belongs to the class of strobilurin fungicides. These fungicides work by inhibiting mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Trifloxystrobin is the electron transport chain in the mitochondria of fungal cells. By inhibiting this pathway, Trifloxystrobin prevents the production of ATP, the primary energy molecule in cells. This lack of energy leads to the death of the fungal cells .
Pharmacokinetics
The pharmacokinetic properties of Trifloxystrobin are characterized by a low aqueous solubility and low volatility .
Result of Action
The result of Trifloxystrobin’s action is the effective control of various fungal diseases in crops. By inhibiting the energy production in fungal cells, Trifloxystrobin causes the death of these cells, thereby preventing the spread of the disease .
Action Environment
The action of Trifloxystrobin can be influenced by various environmental factors. For example, its low aqueous solubility means that it is less likely to be washed away by rain, thereby increasing its effectiveness. Its low volatility means that it may be less effective in hot, dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxo derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A related compound with similar functional groups but a simpler structure.
Kresoxim-methyl: Another compound with a methoxyimino group, used as a fungicide.
Indole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-8(4-10)7(5-11-14-2)3-9(13)12-6/h5,7H,3H2,1-2H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMFHIAPHFYDO-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)N1)/C=N/OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)
![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)
![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)
![N-[(4-methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2839633.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)
![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2839647.png)
